molecular formula C16H24N2O4S B13595085 Tert-butyl 3-(4-(methylsulfonyl)phenyl)piperazine-1-carboxylate

Tert-butyl 3-(4-(methylsulfonyl)phenyl)piperazine-1-carboxylate

Cat. No.: B13595085
M. Wt: 340.4 g/mol
InChI Key: XQQFEUGCKVHVTO-UHFFFAOYSA-N
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Description

Tert-butyl 3-(4-(methylsulfonyl)phenyl)piperazine-1-carboxylate is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a tert-butyl ester group, a piperazine ring, and a phenyl group substituted with a methylsulfonyl moiety. It is often used in organic synthesis and pharmaceutical research due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(4-(methylsulfonyl)phenyl)piperazine-1-carboxylate typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized by reacting ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of the Phenyl Group: The phenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a halogenated benzene derivative reacts with the piperazine ring.

    Addition of the Methylsulfonyl Group: The methylsulfonyl group can be added via a sulfonation reaction, where the phenyl group is treated with a sulfonating agent such as methylsulfonyl chloride.

    Formation of the Tert-butyl Ester: The final step involves the esterification of the carboxylate group with tert-butyl alcohol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis of Intermediates: Large quantities of intermediates such as ethylenediamine, dihaloalkanes, and halogenated benzene derivatives are synthesized.

    Continuous Flow Reactors: The reactions are carried out in continuous flow reactors to ensure consistent product quality and yield.

    Purification and Isolation: The final product is purified using techniques such as crystallization, distillation, and chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(4-(methylsulfonyl)phenyl)piperazine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the sulfonyl group to a thiol group.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the phenyl group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated benzene derivatives in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted piperazine and phenyl derivatives.

Scientific Research Applications

Tert-butyl 3-(4-(methylsulfonyl)phenyl)piperazine-1-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential use as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 3-(4-(methylsulfonyl)phenyl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, or apoptosis, depending on its specific application.

Comparison with Similar Compounds

Tert-butyl 3-(4-(methylsulfonyl)phenyl)piperazine-1-carboxylate can be compared with other similar compounds:

    Tert-butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate: Similar structure but different functional groups.

    Tert-butyl 4-(azidomethyl)piperidine-1-carboxylate: Contains an azido group instead of a methylsulfonyl group.

    Tert-butyl 4-(4-bromopyrazol-1-yl)piperidine-1-carboxylate: Contains a bromopyrazole moiety instead of a phenyl group.

Properties

Molecular Formula

C16H24N2O4S

Molecular Weight

340.4 g/mol

IUPAC Name

tert-butyl 3-(4-methylsulfonylphenyl)piperazine-1-carboxylate

InChI

InChI=1S/C16H24N2O4S/c1-16(2,3)22-15(19)18-10-9-17-14(11-18)12-5-7-13(8-6-12)23(4,20)21/h5-8,14,17H,9-11H2,1-4H3

InChI Key

XQQFEUGCKVHVTO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCNC(C1)C2=CC=C(C=C2)S(=O)(=O)C

Origin of Product

United States

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